
Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Ornithine(N-tert-butoxycarbonyl)-O-benzyl ester hydrochloride (H-Orn(Boc)-OBzl.HCl) is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis and as a building block in organic chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester protecting group on the carboxyl group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn(Boc)-OBzl.HCl typically involves the following steps:
-
Protection of the Amino Group: : The amino group of ornithine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This reaction forms the N-tert-butoxycarbonyl derivative of ornithine .
-
Protection of the Carboxyl Group: : The carboxyl group is then protected by converting it to a benzyl ester. This is achieved by reacting the Boc-protected ornithine with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like DMAP .
-
Formation of Hydrochloride Salt: : The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent such as ethyl acetate .
Industrial Production Methods
Industrial production of H-Orn(Boc)-OBzl.HCl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient mixing, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
H-Orn(Boc)-OBzl.HCl undergoes various chemical reactions, including:
-
Deprotection Reactions: : The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The benzyl ester can be cleaved by hydrogenation using palladium on carbon as a catalyst .
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions where the Boc or benzyl groups are replaced by other functional groups .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, palladium on carbon.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Deprotection: Free ornithine or its derivatives.
Substitution: Substituted ornithine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
H-Orn(Boc)-OBzl.HCl has numerous applications in scientific research:
-
Peptide Synthesis:
-
Medicinal Chemistry: : The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
-
Biological Studies: : It serves as a tool in studying the role of ornithine in biological systems, including its involvement in the urea cycle and polyamine biosynthesis .
-
Industrial Applications: : It is used in the production of various chemicals and materials, including polymers and resins .
Wirkmechanismus
The mechanism of action of H-Orn(Boc)-OBzl.HCl is primarily related to its role as a protected intermediate in chemical synthesis. The Boc and benzyl protecting groups prevent unwanted reactions at the amino and carboxyl groups, respectively, allowing for selective reactions at other sites. In biological systems, ornithine derivatives can act as substrates or inhibitors of enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Ornithine(N-tert-butoxycarbonyl)-OH: Similar to H-Orn(Boc)-OBzl.HCl but lacks the benzyl ester protecting group.
H-Ornithine(N-tert-butoxycarbonyl)-O-methyl ester: Similar but with a methyl ester instead of a benzyl ester.
H-Ornithine(N-tert-butoxycarbonyl)-O-ethyl ester: Similar but with an ethyl ester instead of a benzyl ester.
Uniqueness
H-Orn(Boc)-OBzl.HCl is unique due to the presence of both Boc and benzyl ester protecting groups, providing dual protection and making it highly versatile in synthetic applications. The benzyl ester group offers additional stability and can be selectively removed under mild conditions, making it suitable for multi-step synthesis .
Eigenschaften
Molekularformel |
C17H27ClN2O4 |
|---|---|
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
benzyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H |
InChI-Schlüssel |
DWWKMTIMRDZGDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)


![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
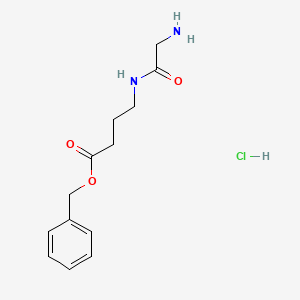
![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)


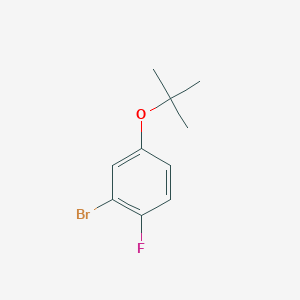
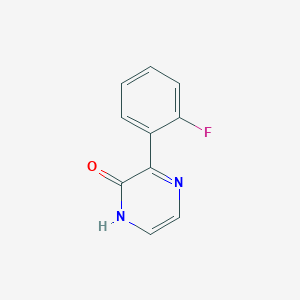
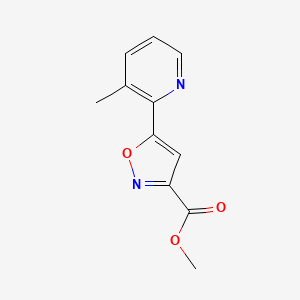
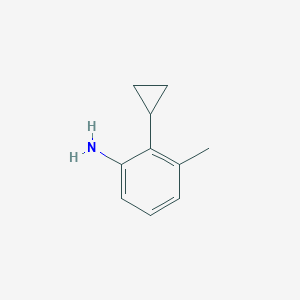
![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
